molecular formula C20H25NO4 B163287 6a-Naltrexol CAS No. 20410-98-4

6a-Naltrexol

Cat. No. B163287
CAS RN: 20410-98-4
M. Wt: 343.4 g/mol
InChI Key: JLVNEHKORQFVQJ-SBCNTATESA-N
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Description

6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .


Synthesis Analysis

A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .


Molecular Structure Analysis

The molecular formula of 6a-Naltrexol is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .


Physical And Chemical Properties Analysis

The density of 6a-Naltrexol is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .

Scientific Research Applications

Pharmacokinetic Studies

6a-Naltrexol has been used in pharmacokinetic studies to understand the behavior of drugs within the body. For instance, it was used in a study to improve the analysis of naltrexone and its primary metabolite 6β-naltrexol in human, rat, and rabbit plasma .

Analytical Chemistry

In the field of analytical chemistry, 6a-Naltrexol is used as a standard in chromatographic or mass spectrometry-based testing applications. These applications range from pharmaceutical research to compliance testing and clinical toxicology .

Treatment of Opioid-Induced Constipation

6a-Naltrexol was studied for the treatment of opioid-induced constipation. It was found to be effective and well-tolerated, and did not precipitate opioid withdrawal symptoms or interfere with opioid pain relief .

Treatment of Narcotic Dependence

The opiates 6β-naltrexol and 6β-naltrexamide function as neutral antagonists in in vitro and in vivo systems previously exposed to morphine, and are under investigation as improved treatments for narcotic dependence .

High-Performance Liquid Chromatography

6a-Naltrexol and its metabolite 6-beta-naltrexol have been analyzed in serum with high-performance liquid chromatography (HPLC). This method is suitable for determination of naltrexone and 6-β-naltrexol in human serum .

Pharmaceutical Research

6a-Naltrexol is used as a reference standard in pharmaceutical research. It helps in the development of new drugs and in the improvement of existing ones .

Safety And Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose . After opioid detoxification, patients are likely to have reduced tolerance to opioids . It is important that patients and their families are aware of this increased sensitivity to opioids and the risk of overdose .

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-SBCNTATESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942580
Record name αlpha-Naltrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6a-Naltrexol

CAS RN

20410-98-4
Record name αlpha-Naltrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20410-98-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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